Journal Name:International Journal of Pharmaceutics
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IF:0
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International Journal of Pharmaceutics ( IF 0 ) Pub Date: 2023-06-09 , DOI:
10.1016/j.ccr.2023.215273
In recent years, electrocatalytic CO2 reduction reaction (CO2RR) has attracted a great deal of research interest as a possible route for recycling CO2 into more valuable chemicals with the aim of a decarbonized society, where the identification of catalytic active centers and a deeper understanding of structure-performance relationships are the bases. Despite this, significant intrinsic variation occurs frequently during operation in catalytic materials such as copper-based catalysts, making determining the actual catalytic active centers and understanding the relationships between structure-property and associated catalytic functionality difficult. Identifying electroactive centers during the CO2RR is of particular importance in this study, which inspired the layout of this review. Firstly, the basic concepts of the dynamic evolution in CO2RR, comprising reaction thermodynamics and kinetics characteristics, are addressed, followed by an overview of operando characterization methodologies used to investigate the evolution in operational settings. The dynamic evolution characteristics of common catalytic materials, such as atomic rearrangements and changes in chemical states, have been extensively studied, with a particular focus on the relationships between these characteristics and electronic properties such as catalytic performance, product selectivity, and durability. Lastly, the developing CO2 pulse-mode electrolysis process that has the potential to alter evolution's kinetics and potential possibilities is highlighted.
International Journal of Pharmaceutics ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.ccr.2023.215330
In the recent years, ferroptosis, a novel non-apoptotic iron dependent form of programmed cell death, gained lots of attention in the treatment of several disease like cancer, ischemic-reperfusion injury, kidney deterioration, and neurological illnesses. Among all these diseases, concept of ferroptosis is widely explored for cancer therapy now days because ferroptosis is capable of overcoming multi drug resistance as well as apoptosis-based resistance of cancers. Because of iron dependency in ferroptosis, iron-based nanoconstructs are widely explored for ferroptosis mediated cancer therapy. In recent years, several iron-based nanoconstructs i.e. iron-doped nanoparticles, iron oxide nanoparticles, upconversion iron nanoparticles, metal organic frameworks (MOFs) of iron, polymeric micelles incorporating iron, iron-based nanoparticles-drug conjugates etc., have been reported to cause ferroptosis mediated cell death. Among them MOFs gained lots of attention now days. This review summarized the concept of ferroptosis and its role in the cancer therapy along with the description of various mechanisms involved in the ferroptosis mediated cancer therapy. Various preparation methods of MOFs with their merits and demerits are also summarized in tabular manner. The review also discusses various strategies of MOFs for induction of tumor cell ferroptosis. Apart from this, the current trends in ferroptosis based combinational cancer therapy and advancement in iron-based MOFs which includes ferroptosis based combinational therapy with chemotherapy, phototherapy, diagnosis and imaging, autophagy, immunotherapy, starvation therapy and multimodal therapy are also explored. In last, various toxicity issues associated with the iron-based MOFs are also discussed in this review.
International Journal of Pharmaceutics ( IF 0 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.ccr.2023.215320
In the past decade, the metallacycles/metallacages have attracted unremitting interest in biomedical fields, yet visual tracking of their in vivo delivery, targeting ability, biodistribution and therapeutic evaluation are still hampered by their short emission wavelengths. More recently, the near-infrared biochannel (NIR, 0.7–1.7 μm) especially the NIR-II region (1.0–1.7 μm) provides deeper tissue penetration and higher contrast than traditional UV–Vis region for in vivo imaging. In this context, we provide a comprehensive and systematic insight into the development of NIR metallacycles/metallacages for biomedical applications. Finally, we also discuss the challenges and prospects of NIR metallacycles/metallacages for future biomedical research and clinical translation.
International Journal of Pharmaceutics ( IF 0 ) Pub Date: 2023-06-14 , DOI:
10.1016/j.ccr.2023.215270
Graphene Quantum Dots (GQDs) is the breakthrough and the most known material for their optoelectronic properties. The richness of electrons promotes the GQDs to the next level in a wide variety of applications. An extensive array of domains includes GQDs for several applications such as agriculture, bio-medical, device fabrication, sensor, energy storage, water desalination, environmental remediation, and many more. The functionalization of GQDs enhances their biocompatibility, which can be a substitute for many traditionally available materials which are toxic and hazardous like metal quantum dots and dyes in myriad fields such as biotechnology, immunology, biochemistry, analytical, and diagnostic departments. The nanoscale morphology of the GQDs can alter the device structure and simplify functionality. Functionalized GQDs offer higher efficiency within a time which aids their potential usage in wearable and portable sensor developments. Though GQDs are functionalized with numerous functional materials, biomolecules (carbohydrates, lipids, nucleic acids, and proteins), heteroatoms (S, N, B, Cl, F, etc.,), metals (Au, Ag, metal oxides (copper oxide, iron oxide, bismuth oxide, etc.,), amino acids (glycine, histidine, cysteine, valine, etc.,), polymers (polyaniline, polypyrene, polypyrrole, poly arginine), drugs (penicillamine, folic acid, dopamine, glucose, ascorbic acid), dyes (rhodamine, methylene blue) and many more, the strategies of functionalization are unspoken and need to explore in detail to choose them for the desired applications. Functionalization strategies could be the major factor in altering the resultant functionalized GQDs and their properties. In this review, we have explored several functionalization strategies of GQDs and elucidated their applications in different domains. The elucidation of the functionalization strategies will enlighten the young researchers in availing the correct functionalization method for the opted functional group elements. This will lead to achieving the resultant material with enhanced and tuned properties for the anticipated applications in prevalent fields.
International Journal of Pharmaceutics ( IF 0 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.ccr.2023.215284
Hydroamination, an atom-economic one-step reaction that refers to the addition of an NH unit into CC/CX multiple bonds, provides an ideally efficient methodology to construct C–N bonds. Due to the presence of the f-orbitals, organo- lanthanides and actinides mediated hydroamination generally reveal distinct differences and in some cases complementary catalytic behaviors when compared to early/late-transition metals and main group metal complexes. The earliest organo-f-metal catalyzed hydroamination can be dated back to 1989, and since then numerous organo-f-metal complexes have been designed and systematically explored. According to the types of the ligands, the authors roughly divided the past thirty-three years of development into three stages. In the 1st stage (1989–1998), only metallocene-types, lanthanocenes and actinocenes, served as the catalysts. In the 2nd stage (1999–2008), post-metallocene complexes appeared and started to grow thereafter, and in a ten-year development, the number of reports on both metallocene and post-metallocene catalysts is similar. These two stages have been comprehensively reviewed previously. Since 2009 (3rd stage), more and more post-metallocene catalysts were exploited and soon became the predominant type of catalysts. Therefore, this review covers the reports in the 3rd stage, which mainly are post-metallocene complexes that bear mono-, bi-, tri-, and tetra-dentate ligands. Different from previous reviews that only focus on challenging alkene or alkyne substrates (CC multiple bonds), this review also includes CX multiple bonds containing substrates to give a better catalytic hydroamination map of the organo-f-metal complexes. In the end, we also give our personal “Quo Vadis” opinions on some challenging questions and where this field should continue to develop.
International Journal of Pharmaceutics ( IF 0 ) Pub Date: 2023-07-05 , DOI:
10.1016/j.ccr.2023.215325
In recent years, subporphyrazines and subporphyrins, as a class of fascinating ring-contracted porphyrinoids containing boron, have been widely developed as the promising functional dyes. They exhibit very interesting structural, photophysical and electrochemical properties, such as interesting cone-shaped structures, 14π-electron aromatic characters, highly tunable electronic features and unique nonlinear optical properties. This review provides an overview of the synthesis of subporphyrazines and subporphyrins, and summarizes the main structural modification methods of subporphyrazines and subporphyrins, such as changing the axial B-position substituents, meso-position substituents, and peripheral substituents. In addition, some fascinating subporphyrinoid analogues are also discussed in detail, such as subtriazachlorin, subchlorin, subbacteriochlorin and subpyriporphyrin. Furthermore, many interesting dimers and oligomers, hybrid systems and stable subporphyrin radicals have also been actively emphasized. Importantly, special attention has been paid to outstanding free base triphyrin(1.1.1) such as calix[3]pyrrole and free base subporphyrin, as well as hybrid subporphyrinoids. These corresponding impressive photophysical and electrochemical properties have also been emphasized, as a deep understanding of subporphyrinoids.
International Journal of Pharmaceutics ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.ccr.2023.215300
Metal–organic coordination polymers (MOCPs), as a type of inorganic–organic hybrid crystalline materials, have drawn great widespread and continuous interest due to their appealing structures with intriguing topologies and a great variety of potential applications. Thus, exploring new MOCPs with target structures and physical and chemical properties has been a major subfield of inorganic and materials chemistry, and crystal engineering. Herein, the recent research achievements of aromatic fused thiophen-based metal–organic coordination polymers (AFTMs) by the end of 2022 were summarized. After a brief introduction to the concept and development process of MOCPs of this review, the synthesis, structures, properties, and diverse applications covering gas storage and separation, fluorescent sensing and detection, magnetism, catalysis, conduction, etc., of the AFTMs are summarized in detail. In the last, based on the literature review, the outlook on the development and challenges of AFTMs is highlighted.
International Journal of Pharmaceutics ( IF 0 ) Pub Date: 2023-07-09 , DOI:
10.1016/j.ccr.2023.215323
Auranofin (AUR) is an orally available lipophilic gold-based anti-inflammatory compound used for the treatment of rheumatoid arthritis (RA). Recent evidence indicates that AUR may have a diverse range of biological properties, including antibacterial, antiviral, antifungal, antiparasitic, and anticancer activities. Therefore, considerable attention has turned to the repurposing AUR in order to expand its clinical applications. AUR inhibits the enzymatic activity of thioredoxin reductase (TrxR); thus, the principal function of AUR is to regulate cellular redox homeostasis. The mechanisms proposed for AUR focus mainly on its inhibitory effects on antioxidant defensive systems, the ubiquitin proteasome machinery, and signaling pathways related to cell proliferation, apoptosis, and ferroptosis. Moreover, advanced techniques to determine its stereospecific chemistry led to the identification of a variety of targets for AUR, and this increased knowledge regarding AUR will likely facilitate its use in new clinical indications. Here, we provide an overview of AUR’s diverse range of biological activities, its underlying mechanisms, and its potential use in the treatment of a wide spectrum of diseases.
International Journal of Pharmaceutics ( IF 0 ) Pub Date: 2023-06-30 , DOI:
10.1016/j.ccr.2023.215304
Porous organic frameworks, such as metal–organic frameworks and covalent organic frameworks, have garnered increasing scientific interest owing to their unique properties such as large specific surface areas and diverse structures. However, traditional synthetic strategies and intrinsic limitations restrict their application potential. In this regard, designable ionic liquids (ILs) can provide an ideal ionic microenvironment or serve as active species to endow organic frameworks with additional functions such as conductivity, fluidity, adsorption capacity, and catalytic activity. This review aims to provide a new perspective on the multifunctional roles of ILs in porous organic frameworks, based on the synthesis and applications of the porous organic frameworks. First, the effects of ILs on promoting the synthesis and modulating the functions of porous organic frameworks are discussed comprehensively. Then, the roles of ILs in improving the performance of porous organic frameworks in catalysis, energy storage, and gas adsorption are summarized. Finally, an outlook on challenges and opportunities in the progressing field of ILs with porous organic frameworks is presented.
International Journal of Pharmaceutics ( IF 0 ) Pub Date: 2023-06-09 , DOI:
10.1016/j.ccr.2023.215279
The detection of explosives, especially nitroaromatic compounds (NACs), is a crucial issue in anti-terrorism and homeland security due to their frequent use in acts of terrorism and their negative impact on the environment. Metal-organic frameworks (MOFs) have been viewed as a promising material for detecting NACs due to their large surface area, structural diversity, and various functionalities. Many review have focused on NACs sensing using MOFs with sensing mechanisms, but there has been no systematic review of new emerging porous solids such as porous organic materials amorphous porous organic polymers (POPs), crystalline covalent organic frameworks (COFs), and hydrogen-bonded organic frameworks (HOFs), and porous composite materials. This work reviews porous materials that have been developed recently into practical materials for detecting explosive NACs.
Supplementary Information
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